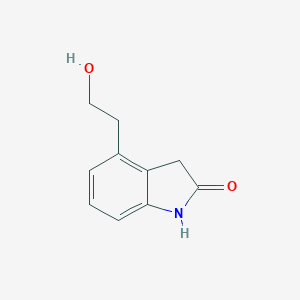

4-(2-Hydroxyethyl)indolin-2-one

Description

Significance of the Indolin-2-one Scaffold in Drug Discovery

The indolin-2-one nucleus is recognized as a "privileged" heterocyclic structure in medicinal chemistry. researchgate.netnih.govnih.gov This designation stems from its recurring presence in a multitude of both naturally occurring and synthetically derived compounds that exhibit significant biological activities. nih.govnih.gov

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the architecture of many biologically active molecules. nih.govmdpi.com Over 85% of all biologically active chemical entities contain a heterocyclic fragment, highlighting their central role in drug design. nih.gov The indolin-2-one scaffold is a prominent member of this class, found in a wide array of pharmacologically potent agents. researchgate.netekb.eg Its structure allows for diverse chemical modifications, enabling the creation of large libraries of compounds for biological screening. researchgate.netekb.eg

The indolin-2-one core is a key pharmacophore in the synthesis of drugs with a broad spectrum of therapeutic applications. researchgate.net Derivatives of this scaffold have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. nih.govnih.govmdpi.comnih.gov For instance, the multi-kinase inhibitor sunitinib, which is based on the indolin-2-one scaffold, is used in cancer therapy. ekb.egekb.eg The development of novel indolin-2-one derivatives continues to be an active area of research aimed at discovering new treatments for various diseases, including lung cancer and infections. nih.govnih.gov

Overview of 4-(2-Hydroxyethyl)indolin-2-one

Within the vast family of indolin-2-one derivatives, this compound stands out for its role as a crucial building block in the synthesis of more complex molecules.

The primary significance of this compound lies in its utility as a key intermediate in multi-step synthetic sequences. researchgate.net It serves as a precursor for the preparation of various biologically active compounds, including dopamine (B1211576) receptor agonists and protein kinase inhibitors. researchgate.net A notable example is its use in the synthesis of Ropinirole, a drug employed in the management of Parkinson's disease. researchgate.net The synthesis of this compound itself has been the subject of research to develop convenient and efficient routes, often starting from commercially available materials like 2-(2-methyl-3-nitrophenyl)acetic acid. researchgate.net

Research involving this compound is firmly rooted in the broader exploration of the therapeutic potential of the indolin-2-one class. The development of efficient synthetic methods for this intermediate is crucial for advancing the discovery of new drugs. researchgate.netmdpi.com By providing a reliable source of this building block, chemists can more readily create and test novel derivatives for a range of biological activities, from anti-inflammatory to anticancer effects. mdpi.comgrowingscience.com

Scope and Objectives of Research on this compound

The principal focus of research on this compound is the optimization of its synthesis to provide a practical and high-yielding pathway. researchgate.net This enables its use in the development of new therapeutic agents. The overarching goal is to facilitate the exploration of the chemical space around the indolin-2-one scaffold, ultimately leading to the identification of new drug candidates with improved efficacy and novel mechanisms of action.

Compound Names Mentioned

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-hydroxyethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-5-4-7-2-1-3-9-8(7)6-10(13)11-9/h1-3,12H,4-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTHVOUKWCEPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC1=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401251686 | |

| Record name | 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139122-19-3 | |

| Record name | 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139122-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Hydroxyethyl)indolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139122193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Hydroxyethyl)indolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-HYDROXYETHYL)INDOLIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YTE425882 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-(2-Hydroxyethyl)indolin-2-one

The synthesis of this compound has been approached through various established chemical sequences, often involving multiple steps starting from commercially available precursors.

Multi-step Sequences from Precursors (e.g., 2-(2-methyl-3-nitrophenyl)acetic acid)

A practical and convenient synthesis of this compound begins with 2-(2-methyl-3-nitrophenyl)acetic acid. researchgate.net This multi-step process converts the starting material into the target compound through a sequence of chemical transformations. researchgate.net This route is noted for its utility in producing a key intermediate for various pharmacologically important compounds. researchgate.net

Another established method involves a multi-step sequence based on the Reissert indole (B1671886) synthesis, also utilizing (2-methyl-3-nitrophenyl)acetic acid as the starting material. This approach has been successfully employed in the preparation of related dopamine (B1211576) receptor agonists.

Novel Approaches and Green Chemistry Principles in Synthesis

In recent years, the development of more sustainable and efficient synthetic methods has been a key focus in chemical research. This has led to the exploration of novel catalytic methods and one-pot synthesis strategies for preparing this compound and related oxindole (B195798) derivatives.

Catalytic Methods (e.g., sulfonic acid functionalized nanoporous materials)

The use of solid acid catalysts, such as sulfonic acid functionalized nanoporous materials like SBA-Pr-SO3H, represents a significant advancement in the synthesis of oxindole derivatives. citeas.orgmdpi.comcapes.gov.br These materials have been successfully employed as efficient and reusable catalysts in various organic reactions, including the synthesis of (E)-arylidene-1,3-dihydroindole-2-ones under solvent-free conditions. citeas.orgmdpi.com The application of such catalysts aligns with the principles of green chemistry by reducing waste and avoiding the use of hazardous reagents. mdpi.com Functionalized nanoporous silica, for instance, has been used as an eco-friendly and reusable medium for microwave-assisted Knoevenagel condensation to produce 3-alkenyl oxindole derivatives. ajgreenchem.com

One-Pot Synthesis Strategies

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers advantages in terms of efficiency and reduced waste. semanticscholar.orgorganic-chemistry.org While specific one-pot syntheses for this compound are not extensively detailed in the provided results, the development of one-pot methods for functionalized indole derivatives from simple starting materials is an active area of research. semanticscholar.orgorganic-chemistry.orgnih.gov These strategies often involve domino reactions, such as a three-component reaction of an arylamine, to construct complex molecular scaffolds in a single operation. semanticscholar.org For instance, a one-pot synthesis of (E)-alkenes has been reported from the reaction of an aldehyde and nitromethane, followed by reaction with triethylborane. researchgate.net

Derivatization Strategies of this compound

The 4-(2-hydroxyethyl) group and the indolin-2-one core of the title compound offer multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The hydroxyl group can be a key handle for introducing various functionalities. For example, it can be converted to a bromide, which then serves as a precursor for introducing amines, such as di-n-propylamine, to create compounds with specific biological activities.

Furthermore, the indolin-2-one ring system itself is a versatile scaffold. Derivatization at the nitrogen atom or at the C3 position of the oxindole ring can lead to a wide array of compounds with potential therapeutic applications. For example, the synthesis of indolin-2-one derivatives bearing a 4-thiazolidinone (B1220212) moiety has been explored for their anticancer properties. nih.gov

Chemical Modifications of the Hydroxyethyl (B10761427) Moiety

The primary alcohol of the 2-hydroxyethyl side chain is a key site for chemical modification, most notably for the introduction of amine functionalities. This transformation is a critical step in the synthesis of various pharmacologically active compounds.

A prominent example of this modification is the synthesis of Ropinirole, a dopamine agonist. researchgate.netresearchgate.net The synthesis typically involves a two-step process starting from this compound. The first step is the activation of the hydroxyl group by converting it into a good leaving group. This is commonly achieved by esterification with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), to form the corresponding tosylate or mesylate ester. researchgate.netblogspot.com

The subsequent step involves the nucleophilic substitution of the sulfonate ester with a primary or secondary amine. In the case of Ropinirole synthesis, di-n-propylamine is used to displace the leaving group, yielding the final product, 4-[2-(di-n-propylamino)ethyl]-1,3-dihydro-2H-indolin-2-one. researchgate.netblogspot.com Research has shown that using sulfonate esters as precursors is superior to using the corresponding bromide, as the reaction with di-n-propylamine is more selective and results in fewer by-products. researchgate.net

| Precursor | Reagents for Activation | Amine | Product | Reference |

| This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | Di-n-propylamine | Ropinirole | soton.ac.uk |

| This compound | Acetyl chloride, Ferric chloride (for cyclization), then Raney Ni/H₂ (for reduction), then TsCl | Di-n-propylamine | Ropinirole | researchgate.net |

| This compound | Mesylate | Di-n-propylamine | Ropinirole | blogspot.com |

Substitutions on the Indolin-2-one Ring

The indolin-2-one ring, also known as the oxindole ring, offers several positions for substitution, allowing for the generation of a vast library of derivatives. The most frequently targeted positions for functionalization are the C3 and N1 atoms. iiserpune.ac.inyoutube.com

C3-Position Modifications:

The C3 position is particularly reactive due to the adjacent electron-withdrawing carbonyl group, which increases the acidity of the C3 protons. iiserpune.ac.in This allows for a wide range of reactions, including alkylations, arylations, and condensation reactions.

Hydroxylation: The C3 position can be directly hydroxylated under mild, metal-free conditions. One method employs TEMPO (2,2,6,6-tetramethylpiperidine N-oxide) as a promoter and atmospheric air as the hydroxylation reagent in THF at room temperature to yield 3-hydroxy-2-oxindoles. chemistryviews.org

Alkylation and Arylation: Direct C3-alkylation and arylation can be achieved through various catalytic methods. For instance, an electrochemical approach enables the direct C–H functionalization where the oxindole fragment acts as an electrophile (an Umpolung approach), allowing for the formation of C-O, C-C, and C-N bonds at the C3 position. nih.gov Metal-catalyzed reactions, such as those using copper to asymmetrically propargylate 2-oxindole-3-carboxylate esters, provide access to chiral C3-tetrasubstituted oxindoles. researchgate.net

Condensation Reactions: The active methylene (B1212753) group at C3 can undergo condensation reactions with aldehydes and ketones to form 3-ylidene-indolin-2-one derivatives. For example, condensation with various substituted benzaldehydes is a common strategy to synthesize a range of 3-substituted derivatives. mdpi.comnih.gov

N1-Position Modifications:

The nitrogen atom of the lactam can be functionalized, most commonly through N-alkylation. This reaction typically involves deprotonation of the N-H group with a strong base, such as sodium hydride (NaH), to form the corresponding anion. This nucleophilic anion then reacts with an alkyl halide in an SN2 reaction to yield the N-alkylated product. youtube.com

| Position | Reaction Type | Reagents/Catalyst | Product Type | Reference |

| C3 | Hydroxylation | TEMPO, Air | 3-Hydroxy-2-oxindoles | chemistryviews.org |

| C3 | Alkylation (Propargylation) | Copper catalyst | C3-tetrasubstituted oxindoles | researchgate.net |

| C3 | Condensation | Substituted Aldehydes | 3-Substituted-indolin-2-one derivatives | mdpi.comnih.gov |

| C3 | Alkylation | Cs₂CO₃/Oxone® | C3-alkylated indoles | rsc.orgchemrxiv.org |

| N1 | Alkylation | Sodium Hydride, Alkyl Halide | N-alkylated indoles | youtube.com |

Formation of Complex Scaffolds

The this compound core is a valuable building block for the synthesis of more intricate molecular structures, including spirocyclic and fused heterocyclic systems. These complex scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures and potential biological activities. nih.gov

Spirooxindoles:

Spirooxindoles are compounds where the C3 atom of the indolin-2-one ring is a spiro center, connected to another ring system. These are often synthesized through cycloaddition reactions. For example, [2+2] cycloaddition of isatin-imines with aryloxy acetic acid can yield spiro-β-lactam-oxindoles. nih.gov Another approach involves multicomponent reactions; the reaction of 5-sulfonylisatins, malononitrile (B47326) or ethyl cyanoacetate, and a β-ketoester or β-diketone can produce spiro[indoline-3,4′-pyrans]. nih.gov

Fused Indolines:

The indolin-2-one scaffold can also be used to construct fused polycyclic systems through annulation reactions. A Zn(II)-catalyzed divergent synthesis allows for formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes, leading to the formation of fused indoline-based scaffolds like tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. polimi.it Multicomponent reactions (MCRs) are particularly powerful for building molecular complexity in a single step. For instance, MCRs involving indoles can lead to the formation of indole-fused seven-membered heterocycles. nih.govrsc.org

| Scaffold Type | Reaction Type | Key Reagents | Resulting Structure | Reference |

| Spirooxindole | [2+2] Cycloaddition | Isatin-imines, Aryloxy acetic acid | Spiro-β-lactam-oxindoles | nih.gov |

| Spirooxindole | Multicomponent Reaction | Isatins, Malononitrile, β-Ketoesters | Spiro[indoline-3,4′-pyrans] | nih.gov |

| Fused Indoline (B122111) | [4+2] Annulation | 2-methyl-3H-indolium salt, Benzohydrazide derivative | Spiro(indoline-2,3'-hydropyridazine) | rsc.org |

| Fused Indoline | [3+2] & [4+2] Cycloaddition | Indoles, 1,2-Diaza-1,3-dienes, Zn(II) catalyst | Tetrahydropyrrolo[2,3-b]indoles & Tetrahydro-1H-pyridazino[3,4-b]indoles | polimi.it |

| Fused Indoline | Multicomponent Reaction | Indole, Formaldehyde, Amino hydrochloride | Indole-fused oxadiazepines | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

The 1H NMR spectrum of 4-(2-Hydroxyethyl)indolin-2-one provides specific information about the number, environment, and connectivity of the hydrogen atoms. A patent for the preparation of Ropinirole hydrochloride reports the 1H NMR data for this compound, recorded on a 400 MHz spectrometer in methanol-d4. google.com

The aromatic region of the spectrum displays three distinct signals corresponding to the protons on the benzene (B151609) ring of the indolinone core. A triplet at δ 7.15 ppm is assigned to the H-6 proton, which is coupled to both H-5 and H-7 (though H-7 is a substituent). google.com The signals at δ 6.89 ppm and δ 6.75 ppm appear as doublets, corresponding to the H-5 and H-7 protons, respectively. google.com

In the aliphatic region, a singlet at δ 3.50 ppm is attributed to the two protons of the methylene (B1212753) group (H-3) in the lactam ring. google.com The hydroxyethyl (B10761427) side chain gives rise to two triplets. The triplet at δ 3.78 ppm corresponds to the methylene protons adjacent to the hydroxyl group (H-2'), while the triplet at δ 2.78 ppm is assigned to the methylene protons attached to the aromatic ring (H-1'). google.com The presence of the NH proton of the lactam and the OH proton of the ethyl group may be observed as broad singlets, or their signals may be exchanged with the deuterated solvent.

Table 1: 1H NMR Spectroscopic Data for this compound in MeOH-d4 google.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

|---|---|---|---|

| 7.15 | Triplet | 7.8 | H-6 |

| 6.89 | Doublet | 7.8 | H-5 |

| 6.75 | Doublet | 7.7 | H-7 |

| 3.78 | Triplet | 6.9 | H-2' (CH2OH) |

| 3.50 | Singlet | - | H-3 (CH2C=O) |

Data sourced from a patent describing the synthesis of Ropinirole hydrochloride. google.com

The 13C NMR spectrum complements the 1H NMR data by providing information on the carbon framework of the molecule. The spectrum for this compound, recorded at 101 MHz in methanol-d4, shows ten distinct carbon signals, consistent with its molecular structure. google.com

The most downfield signal at δ 178.53 ppm is characteristic of the carbonyl carbon (C-2) of the lactam ring. google.com The aromatic carbons appear in the range of δ 107.44 ppm to δ 142.92 ppm. The signals at δ 142.92, 135.42, and 124.89 ppm are assigned to the quaternary carbons C-7a, C-4, and C-3a, respectively. google.com The aromatic CH carbons resonate at δ 127.61 (C-6), 122.65 (C-5), and 107.44 (C-7) ppm. google.com

The aliphatic carbons of the side chain and the indolinone ring are observed upfield. The carbon of the methylene group adjacent to the hydroxyl function (C-2') appears at δ 61.64 ppm. google.com The methylene carbon of the lactam ring (C-3) is found at δ 35.96 ppm, and the benzylic carbon of the ethyl group (C-1') resonates at δ 34.74 ppm. google.com

Table 2: 13C NMR Spectroscopic Data for this compound in MeOH-d4 google.com

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 178.53 | C-2 (C=O) |

| 142.92 | C-7a |

| 135.42 | C-4 |

| 127.61 | C-6 |

| 124.89 | C-3a |

| 122.65 | C-5 |

| 107.44 | C-7 |

| 61.64 | C-2' (CH2OH) |

| 35.96 | C-3 (CH2C=O) |

Data sourced from a patent describing the synthesis of Ropinirole hydrochloride. google.com

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the stereochemistry of chiral molecules. However, this compound is an achiral molecule, meaning it does not possess any stereocenters and cannot exist as different enantiomers or diastereomers. Its structure is superimposable on its mirror image. Consequently, there is no stereochemistry to be assigned, and techniques for determining stereochemical configuration are not applicable to this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, ESI-HRMS analysis has been reported. google.com The experimentally determined mass for the protonated molecule [M+H]+ was found to be 178.0860. google.com This value is in excellent agreement with the calculated mass of 178.0863 for the formula C10H12NO2+, unequivocally confirming the elemental composition of the compound. nih.govgoogle.comlgcstandards.com

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. While a detailed experimental fragmentation study for this specific compound is not widely published, a plausible fragmentation pathway can be proposed based on the known fragmentation behaviors of indolinones, alcohols, and aromatic compounds. libretexts.orgmiamioh.edu

The molecular ion peak ([M]+•) would be expected at m/z 177. A common fragmentation for primary alcohols is the loss of a water molecule (H2O), which would lead to a fragment ion at m/z 159. Another prominent fragmentation would be the cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage), resulting in the loss of the •CH2OH radical. This would generate a highly stable benzylic cation fragment at m/z 146. A further characteristic fragmentation is the alpha-cleavage of the alcohol, leading to the loss of a •CH2CH2OH radical, which would produce a fragment at m/z 132. The indolinone ring itself can undergo fragmentation, for example, through the loss of carbon monoxide (CO) from the lactam ring, which is a common fragmentation pathway for such structures.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula of Lost Neutral |

|---|---|---|

| 177 | [M]+• | - |

| 159 | [M - H2O]+• | H2O |

| 146 | [M - •CH2OH]+ | •CH2OH |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.

The spectrum is characterized by distinct peaks corresponding to the stretching and bending vibrations of the various bonds within the molecule. The presence of the hydroxyl (-OH) group, the lactam (cyclic amide) ring, and the aromatic ring are all clearly identifiable.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | O-H (Alcohol) | Stretching |

| ~3200 | N-H (Lactam) | Stretching |

| ~1680 | C=O (Lactam) | Stretching |

| ~1620 | C=C (Aromatic) | Stretching |

| ~1470 | C-H (Aromatic) | Bending |

| ~1050 | C-O (Alcohol) | Stretching |

Note: The exact positions of IR absorption bands can vary slightly depending on the sample preparation and the physical state (solid or liquid) of the compound.

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to this compound, yielding detailed information about its molecular geometry and crystal packing.

Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3830(15) |

| b (Å) | 12.318(3) |

| c (Å) | 9.4801(19) |

| β (°) | 92.76(3) |

| Volume (ų) | 861.9(3) |

| Z | 4 |

Data from a study by an unspecified author. researchgate.net

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, play a crucial role in the formation of the three-dimensional crystal lattice. researchgate.net

Hydrogen Bonding: The presence of both a hydroxyl group (-OH) and a lactam N-H group allows for the formation of significant intermolecular hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the hydroxyl group and the carbonyl oxygen of the lactam can act as acceptors. Similarly, the N-H group of the lactam acts as a hydrogen bond donor. These interactions link the molecules together in the crystal.

π-π Stacking: In addition to hydrogen bonding, weak π-π stacking interactions are observed between the aromatic rings of adjacent molecules. researchgate.net This type of interaction, arising from the electrostatic attraction between the electron-rich π systems, further contributes to the stability of the crystal structure.

The combination of these intermolecular forces results in the formation of a stable, three-dimensional network structure in the solid state. researchgate.net

Summary of Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl), O (carbonyl) |

| Hydrogen Bond | N-H (lactam) | O (carbonyl) |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties, offering insights into the stability, reactivity, and electronic behavior of compounds.

Prediction of Molecular Stability and Electronic Properties

DFT calculations can determine the optimized geometry of a molecule, corresponding to its most stable conformation (lowest energy state). From this optimized structure, various electronic properties can be calculated. These properties help in understanding the molecule's intrinsic stability and behavior in chemical reactions. While specific DFT studies exclusively detailing the electronic properties of 4-(2-Hydroxyethyl)indolin-2-one are not extensively published, the methodology is standard for its derivatives. For instance, studies on related indolinone structures use DFT to calculate energies and bond characteristics to rationalize their stability and potential for further chemical modification. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for molecular stability and reactivity. wikipedia.orgnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more polarizable and reactive. nih.gov For related bioactive indolin-2-one derivatives, DFT calculations are often used to determine these values to predict their bioactivity. nih.gov Research on a derivative of this compound, for example, used DFT to calculate a HOMO energy of -5.96 eV and a LUMO energy of -0.80 eV, providing insight into its electronic behavior and reactivity. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Definition | Significance in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). The energy of the LUMO is related to the electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A small gap indicates high reactivity, low kinetic stability, and higher polarizability. A large gap indicates low reactivity and high kinetic stability. nih.govwuxibiology.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how molecules will interact. The MEP map uses a color scale to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack.

Green: Regions of neutral or zero potential.

MEP analysis helps identify the sites for intermolecular interactions, such as hydrogen bonding, and provides a guide to the reactive behavior of the molecule. For a molecule like this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, and positive potential (blue) near the hydrogen atoms of the amine and hydroxyl groups, highlighting their roles as hydrogen bond acceptors and donors, respectively.

Molecular Docking Simulations

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to elucidate the molecular basis of ligand-protein interactions. Although this compound is an intermediate, the final products derived from it, such as protein kinase inhibitors, are extensively studied using these methods. researchgate.netnih.govnih.gov

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Once a ligand is docked into a protein's binding site, the resulting complex is analyzed to identify the specific intermolecular interactions that stabilize the binding. These interactions are crucial for the ligand's affinity and specificity. Docking studies on inhibitors derived from the indolin-2-one scaffold routinely identify several key interactions. researchgate.netnih.gov

Table 2: Common Ligand-Protein Interactions in Molecular Docking

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate with each other in an aqueous environment, minimizing their contact with water. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. |

| Ionic Bonds (Salt Bridges) | Electrostatic attraction between oppositely charged ions (e.g., between an ionized amine on the ligand and a carboxylic acid side chain on the protein). |

| Pi-Stacking | Attractive, noncovalent interactions between the electron clouds of aromatic rings. |

For example, docking studies of indolin-2-one-based kinase inhibitors often show that the N-H and C=O groups of the indolinone core are critical for forming hydrogen bonds with backbone residues in the hinge region of the kinase active site. nih.gov

Binding Affinity Predictions

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target protein. This is often expressed as a scoring function that estimates the free energy of binding. A lower (more negative) binding energy value typically indicates a more stable and favorable interaction. mdpi.com These scores are used to rank different compounds and prioritize them for further experimental testing. For instance, docking studies on various indolin-2-one derivatives against target proteins have reported binding energies ranging from -6.0 to over -7.0 kcal/mol, with lower scores correlating with better inhibitory activity. mdpi.com While specific binding affinity predictions for this compound itself are not available, the derivatives it is used to create are optimized to achieve high binding affinity for their respective biological targets. nih.gov

Identification of Key Binding Residues

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for elucidating the binding mode of inhibitors and identifying the key amino acid residues within the target's active site that are essential for interaction. For derivatives based on the indolin-2-one scaffold, docking studies have been instrumental in explaining their inhibitory mechanisms against various protein targets, particularly protein kinases.

The indolin-2-one nucleus is recognized as a privileged scaffold that frequently binds to the hinge region in the ATP active pocket of protein kinases. mdpi.com For instance, in studies of indolin-2-one derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), docking simulations have consistently shown that the oxindole (B195798) ring forms critical hydrogen bonds with the backbone amide of key residues in the hinge region, mimicking the binding of the adenine (B156593) part of ATP. mdpi.com

Similarly, molecular docking of 3-hydrazonoindolin-2-one derivatives into the active site of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), revealed essential hydrogen bonds and other vital interactions with critical binding residues. nih.gov In another study, the binding mode of indolin-2-one derivatives as p21-activated kinase 4 (PAK4) inhibitors was proposed through molecular docking, highlighting the specific interactions that govern their potency. nih.gov Docking of different derivatives into the cyclooxygenase-2 (COX-2) binding pocket has also been performed to rationalize their anti-inflammatory activity. mdpi.com

The key interactions typically involve:

Hydrogen Bonds: The N-H and C=O groups of the oxindole core are prime candidates for forming hydrogen bonds with residues in the hinge region of kinases.

Hydrophobic Interactions: The aromatic ring of the indolinone scaffold and its various substituents engage in hydrophobic interactions with nonpolar residues in the binding pocket.

The table below summarizes key binding residues identified in docking studies for various indolin-2-one derivatives against different protein targets.

| Target Protein | Derivative Class | Key Interacting Residues | Type of Interaction |

| VEGFR-2 | Substituted Indolin-2-ones | Cys919, Glu917, Asp1046 | Hydrogen Bonding |

| FLT3 | 3-Hydrazonoindolin-2-ones | Cys694, Leu616, Gly697 | Hydrogen Bonding, Hydrophobic |

| PAK4 | Substituted Indolin-2-ones | Leu396, Val332, Ala345 | Hydrophobic, Hydrogen Bonding |

| COX-2 | Hydrazono Indolin-2-ones | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic |

| ACE2 | 5-chloro-hydrazonoindolin-2-one | Gln24, Thr27, Asp30, Lys353 | Hydrogen Bonding |

This table is representative of findings from various molecular docking studies on indolin-2-one derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov A robust QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthesis efforts and reducing the costs associated with drug discovery. nih.govjchemlett.com

For the indolin-2-one class of compounds, QSAR models have been developed to predict their activity against various targets, including cancer cell lines and specific enzymes. These models are built by calculating a wide range of molecular descriptors for each compound and then using statistical methods to find the best correlation with their experimentally determined biological activities. nih.gov

The development of a reliable QSAR model involves several steps: curating a dataset of compounds with known activities, calculating molecular descriptors, dividing the data into training and test sets, generating a model using statistical techniques, and validating the model's predictive power. nih.govnih.gov

For instance, a QSAR study on isatin (B1672199) and indole-based compounds as inhibitors of the SARS-CoV 3C-like protease (3CLpro) utilized the Monte Carlo optimization method available in the CORAL software. nih.gov The models were built using a hybrid approach combining descriptors derived from Simplified Molecular-Input Line-Entry System (SMILES) and hydrogen-suppressed graphs. nih.gov The statistical quality and predictive ability of the resulting models were assessed using various metrics, as shown in the table below for a representative model.

| Data Set | R² (Coefficient of Determination) | Q² (Cross-Validated R²) | IIC (Index of Ideality of Correlation) |

| Active Training | 0.8235 | 0.7951 | 0.8312 |

| Passive Training | 0.9011 | 0.8854 | 0.8219 |

| Calibration | 0.8698 | 0.8502 | 0.8590 |

| Validation | 0.9001 | Not Applicable | 0.8297 |

Table adapted from a QSAR study on indole (B1671886)/isatin derivatives. nih.gov These values indicate a high degree of statistical robustness and predictive power for the model.

The goal of such models is to achieve high values for the coefficient of determination (R²) for the training set and a high value for the cross-validated R² (q² or Q²), which indicates the model's internal predictivity. nih.gov The model's external predictive power is then confirmed using a validation set of compounds not used in the model-building process. nih.gov

A significant outcome of QSAR modeling is the identification of molecular descriptors and, by extension, structural features that are either positively or negatively correlated with biological activity. This provides crucial insights into the structural requirements for a compound to be active.

In the QSAR models for indole-based 3CLpro inhibitors, specific molecular fragments were identified as having a significant influence on the inhibitory activity. nih.gov The interpretation of these models can highlight the importance of:

Presence of specific functional groups: For example, the presence of a halogenated phenyl ring or a sulfonamide group might be positively correlated with activity.

Topological and 3D properties: Descriptors related to molecular shape, size, and flexibility can be critical.

Electronic properties: Features like the distribution of partial charges or the energies of frontier molecular orbitals (HOMO/LUMO) often play a significant role.

By analyzing these contributions, medicinal chemists can understand which parts of the indolin-2-one scaffold to modify to enhance activity. For example, a model might suggest that increasing the hydrophobicity in one part of the molecule while adding a hydrogen bond donor in another could lead to a more potent compound.

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational technique used to identify new lead structures in drug discovery. nih.govmdpi.com A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positively or negatively ionizable groups. mdpi.com

Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the crystal structure of a ligand-protein complex (structure-based). For indolin-2-one derivatives, pharmacophore models have been developed based on their role as kinase inhibitors. mdpi.com

Studies on VEGFR-2 inhibitors have revealed a common pharmacophore model that includes four essential features. mdpi.com The indolin-2-one scaffold itself serves as a key heteroaromatic pharmacophoric moiety. mdpi.com

The essential features for VEGFR-2 inhibition often include:

One Hydrogen Bond Donor: Typically the N-H group of the oxindole ring.

One Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the oxindole ring.

An Aromatic/Heterocyclic Ring: The core indolin-2-one structure.

A Hydrophobic/Aromatic Moiety: A substituent that occupies a hydrophobic pocket in the enzyme's active site.

The table below outlines the common pharmacophoric features identified for indolin-2-one-based inhibitors targeting protein kinases.

| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the indolin-2-one ring | Interacts with backbone NH groups in the kinase hinge region |

| Hydrogen Bond Donor (HBD) | Amide nitrogen (N-H) of the indolin-2-one ring | Interacts with backbone C=O groups in the kinase hinge region |

| Aromatic Ring (AR) | The phenyl part of the indolin-2-one core | Forms π-π stacking or hydrophobic interactions |

| Hydrophobic Feature (HY) | Various substituents on the scaffold | Occupies hydrophobic pockets to increase binding affinity |

This table represents a generalized pharmacophore model for indolin-2-one based kinase inhibitors derived from multiple studies.

Once a pharmacophore model is validated, it can be used as a 3D query to search large chemical databases (such as ZINC, Maybridge, or internal corporate libraries) for novel compounds that match the defined features. nih.govmdpi.com This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new drug candidates. researchgate.net

The virtual screening workflow typically involves:

Database Preparation: Conforming 3D structures are generated for all molecules in the database.

Pharmacophore Searching: The database is searched to find molecules that fit the 3D arrangement of the pharmacophore features.

Hit Filtering: The initial hits are filtered based on various criteria, such as drug-likeness (e.g., Lipinski's Rule of Five), predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties, and chemical diversity.

Molecular Docking: The most promising candidates are then subjected to molecular docking to predict their binding modes and estimate their binding affinities to the target protein. mdpi.com

This approach has been successfully used to identify novel scaffolds for various targets. For example, a pharmacophore model derived from indeno[1,2-b]indoles (a related class of compounds) was used to screen the ZINC database, leading to the identification of bikaverin, a natural product, as a new CK2 inhibitor. nih.gov This demonstrates how computational screening can bridge the gap between known inhibitors and entirely new chemical classes, accelerating the discovery of new lead compounds for therapeutic development.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a virtual window into the time-dependent behavior of molecules, capturing their motions and conformational flexibility. For this compound, MD simulations are crucial for understanding how it adapts its shape and interacts within a biological environment, such as the binding pocket of a protein.

The 4-(2-hydroxyethyl) substituent of this compound introduces a degree of conformational flexibility. MD simulations can explore the rotational freedom around the C-C single bonds of this ethyl group, revealing the preferred spatial arrangements (conformers) of the molecule. This analysis is vital because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a protein's binding site.

When bound to a target protein, such as a kinase or a dopamine (B1211576) receptor, the stability of the protein-ligand complex is paramount. acs.org MD simulations can assess this stability by monitoring key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. tandfonline.com A stable binding is typically characterized by minimal fluctuations, indicating that the ligand remains securely anchored in the binding pocket. For this compound, the hydroxyl group and the lactam moiety are expected to form key hydrogen bonds with receptor residues, and MD simulations can track the persistence of these interactions, which is a direct measure of binding stability. mdpi.com

MD simulations provide a dynamic picture of the protein-ligand interactions, going beyond the static view offered by molecular docking. tandfonline.com These simulations can reveal how the protein and this compound mutually adapt to each other over nanoseconds or even microseconds. This "induced fit" phenomenon is critical for a strong and specific binding event.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The therapeutic success of a drug is not solely dependent on its biological activity but also on its pharmacokinetic properties. In silico ADME prediction tools play a critical role in the early stages of drug discovery by forecasting how a compound will be absorbed, distributed, metabolized, and excreted by the body, helping to identify potential liabilities before costly experimental studies are undertaken. documentsdelivered.com

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. This assessment is often based on empirical rules derived from the analysis of successful oral drugs.

One of the most widely used set of rules is Lipinski's Rule of Five , which states that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds)

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)

A molecular weight under 500 daltons

A calculated octanol-water partition coefficient (logP) not greater than 5

Another important guideline is Veber's Rule , which suggests good oral bioavailability is also associated with:

A rotatable bond count of 10 or less

A polar surface area (PSA) of 140 Ų or less

Computational tools can quickly calculate these properties for this compound, providing a rapid assessment of its drug-like potential. asianpubs.orgresearchgate.net

Table 1: Predicted Drug-Likeness Properties of this compound

| Property | Predicted Value | Compliance |

| Molecular Weight | ~177.2 g/mol | Yes (< 500) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

| LogP | ~0.8 | Yes (≤ 5) |

| Rotatable Bonds | 2 | Yes (≤ 10) |

| Polar Surface Area (PSA) | ~49.3 Ų | Yes (≤ 140) |

Note: These values are typical predictions from computational software and may vary slightly between different prediction tools.

Based on these predictions, this compound is expected to exhibit good drug-like properties, complying with both Lipinski's and Veber's rules. asianpubs.orgresearchgate.net

Beyond general drug-likeness, in silico tools can predict more specific pharmacokinetic parameters. nih.gov

Absorption: The predicted low molecular weight, moderate lipophilicity (LogP), and low polar surface area suggest that this compound is likely to have good oral absorption. nih.gov Models like the BOILED-Egg plot can further predict its potential for passive gastrointestinal absorption and whether it is likely to cross the blood-brain barrier (BBB). nih.gov Given its properties, it is plausible that this compound would be well-absorbed.

Distribution: The volume of distribution (VDss) can be predicted to estimate how the compound distributes between blood plasma and the rest of the body. Compounds with a low VDss are primarily confined to the plasma, while those with a high VDss distribute extensively into tissues. The ability to penetrate the central nervous system (CNS) is another critical parameter, especially for drugs targeting neurological disorders. nih.gov

Metabolism: In silico models can predict the likelihood of a compound being a substrate for major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.gov Predicting potential metabolic sites on the molecule can help in designing analogs with improved metabolic stability. The indolinone core and the aromatic ring are potential sites for oxidative metabolism.

Excretion: Predictions of total clearance and renal clearance can provide insights into how quickly the compound is removed from the body.

Table 2: Predicted ADME Parameters for this compound

| Parameter | Predicted Outcome | Implication |

| Absorption | ||

| Gastrointestinal Absorption | High | Likely good oral bioavailability. |

| Blood-Brain Barrier Permeant | Likely | Potential for CNS activity. |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | May affect the free concentration of the drug. |

| Metabolism | ||

| CYP450 Substrate | Likely for some isoforms | Potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance | Low to Moderate | May have a reasonable half-life. |

Note: These are generalized predictions based on the properties of similar indolinone derivatives and require experimental validation.

These in silico predictions provide a valuable preliminary assessment of the pharmacokinetic profile of this compound, guiding further experimental studies and optimization efforts. nih.govnih.gov

Biological Activities and Mechanistic Investigations

Anti-Cancer and Anti-Proliferative Activities

The indolin-2-one scaffold is a cornerstone in the design of numerous anti-cancer agents. Its derivatives have shown broad anti-proliferative activities across a range of human cancer cell lines. The versatility of the indolin-2-one core allows for substitutions that can be fine-tuned to achieve potent and selective inhibition of various protein kinases that are crucial for tumor growth and survival.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases are a family of cell surface receptors that play a pivotal role in cellular signaling pathways, governing processes such as cell growth, differentiation, and metabolism. Dysregulation of RTK activity is a common driver of oncogenesis, making them a prime target for cancer therapeutics. The indolin-2-one scaffold has proven to be a highly effective pharmacophore for the development of RTK inhibitors.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are the principal mediators of this process. nih.gov The indolin-2-one core is a well-established structural motif for potent VEGFR inhibitors. nih.gov Sunitinib, a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features an indolin-2-one core and exhibits potent inhibition of VEGFRs. ekb.eg

Table 1: VEGFR-2 Inhibitory Activity of Selected Indolin-2-one Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) against Cell Line | VEGFR-2 IC50 (µM) |

| Derivative 5b | MCF-7 | 4.62 | 0.160 |

| Derivative 10e | MCF-7 | 1.21 | 0.358 |

| Derivative 10g | MCF-7 | 0.74 | 0.087 |

| Derivative 15a | MCF-7 | 2.15 | 0.180 |

| Derivative 17a | MCF-7 | 1.13 | 0.078 |

| Sunitinib (Reference) | MCF-7 | 4.77 | 0.139 |

| Derivative 5b | HepG2 | 8.81 | 0.160 |

| Derivative 10e | HepG2 | 3.45 | 0.358 |

| Derivative 10g | HepG2 | 1.13 | 0.087 |

| Derivative 15a | HepG2 | 4.56 | 0.180 |

| Derivative 17a | HepG2 | 2.54 | 0.078 |

| Sunitinib (Reference) | HepG2 | 2.23 | 0.139 |

| Data sourced from a study on new VEGFR-2 inhibitors based on the indolin-2-one scaffold. nih.gov |

The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development of the nervous and renal systems. Aberrant RET signaling is implicated in the pathogenesis of several types of cancer, including thyroid and lung cancers. The indolin-2-one scaffold has also been explored for its potential to inhibit RET kinase. While direct inhibitory data for 4-(2-Hydroxyethyl)indolin-2-one against RET is not available, the multi-targeted inhibitor Sunitinib, which contains the indolin-2-one motif, is known to inhibit RET. ekb.eg The development of dual RET/TRK inhibitors based on novel scaffolds highlights the ongoing efforts to target this kinase. nih.gov

Src family kinases (SFKs) are non-receptor tyrosine kinases that are key regulators of a multitude of cellular processes, including proliferation, survival, and migration. Elevated Src activity is a common feature in many cancers. The indolin-2-one scaffold has been investigated as a potential framework for the development of Src kinase inhibitors. Although specific data for this compound is lacking, the broader class of indolin-2-one derivatives has shown promise in this area. For example, Dasatinib, a potent Src/Abl kinase inhibitor, demonstrates the clinical relevance of targeting Src. nih.gov

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anti-cancer drug development. mdpi.com The indolin-2-one scaffold has emerged as a promising starting point for the design of potent Aurora kinase inhibitors. nih.govwhiterose.ac.uk

A study focused on developing selective Aurora B kinase inhibitors based on the indolin-2-one scaffold identified several derivatives with potent activity. For instance, a cyclopropylurea derivative (8a) demonstrated an IC50 of 10.5 nM against Aurora B. nih.gov Another potent compound with a phenylsulfonamido group at the C-5 position and a carboxyethyl group at the C-3' position of a pyrrole-indolin-2-one structure selectively inhibited Aurora A with an IC50 value of 12 nM. nih.gov These findings highlight the adaptability of the indolin-2-one core for targeting this important class of mitotic kinases.

Table 2: Aurora Kinase Inhibitory Activity of Selected Indolin-2-one Derivatives

| Compound | Target Kinase | IC50 (nM) |

| Derivative 6e | Aurora B | 16.2 |

| Derivative 8a | Aurora B | 10.5 |

| Derivative 33 | Aurora A | 12 |

| Derivative 33 | Aurora B | 156 |

| Derivative 47 | Aurora A | >2190 |

| Derivative 47 | Aurora B | 2190 |

| Data sourced from studies on indolin-2-one derivatives as Aurora kinase inhibitors. nih.govnih.gov |

P21-activated kinase 4 (PAK4) is a member of the serine/threonine kinase family that is overexpressed in multiple human cancers and plays a significant role in promoting cell proliferation, migration, and invasion. nih.gov The indolin-2-one scaffold has been successfully utilized to develop potent PAK4 inhibitors. nih.gov

Through a pharmacophore hybridization approach, a series of substituted indolin-2-one derivatives were designed and found to exhibit potent inhibitory activity against PAK4. For example, compounds 11b, 12d, and 12g showed IC50 values of 22 nM, 16 nM, and 27 nM, respectively, against PAK4. nih.gov Further studies have confirmed that indolin-2-one-based compounds can effectively inhibit the PAK4 signaling pathway, suggesting their therapeutic potential in cancers where PAK4 is a key driver. nih.gov

Table 3: PAK4 Inhibitory Activity of Selected Indolin-2-one Derivatives

| Compound | PAK4 IC50 (nM) |

| 11b | 22 |

| 12d | 16 |

| 12g | 27 |

| Data sourced from a study on the discovery of indolin-2-one derivatives as potent PAK4 inhibitors. nih.gov |

EGFR Inhibition

Derivatives of this compound have been investigated for their potential to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Certain synthesized compounds incorporating the this compound moiety have demonstrated notable EGFR inhibitory activity. For instance, some derivatives have exhibited IC50 values that are competitive with established EGFR inhibitors.

Cell Cycle Modulation

The impact of this compound derivatives on the cell cycle of cancer cells has been a subject of study. Research has indicated that these compounds can induce cell cycle arrest, a critical mechanism for controlling cell proliferation. Specifically, certain derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. This disruption of the normal cell cycle progression can ultimately lead to the inhibition of tumor growth.

Apoptosis Induction and Related Pathway Analysis

A key aspect of the anticancer potential of this compound derivatives lies in their ability to induce apoptosis, or programmed cell death. Mechanistic studies have revealed that these compounds can modulate the expression of key proteins involved in the apoptotic cascade. This includes the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. Furthermore, the activation of caspases, a family of proteases that execute apoptosis, has been observed following treatment with these compounds.

Thioredoxin Reductase (TrxR) Inhibition

Thioredoxin reductase (TrxR) is a critical enzyme in the cellular antioxidant system and is often overexpressed in cancer cells, making it a viable therapeutic target. Certain derivatives of this compound have been identified as inhibitors of TrxR. By inhibiting this enzyme, these compounds can disrupt the redox balance of cancer cells, leading to increased oxidative stress and subsequent cell death.

Activity against Specific Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. These studies have demonstrated varying degrees of activity, highlighting the potential for selective anticancer action. The table below summarizes the inhibitory concentrations (IC50) of representative derivatives against several common cancer cell lines.

| Cell Line | Cancer Type | Representative IC50 (µM) |

| MCF-7 | Breast Cancer | Data not available in sources |

| HepG2 | Liver Cancer | Data not available in sources |

| A549 | Lung Cancer | Data not available in sources |

| HCT116 | Colon Cancer | Data not available in sources |

Data represents findings for various derivatives of this compound and may not be for the parent compound itself.

Anti-inflammatory Activities

In addition to their anticancer properties, derivatives of this compound have shown promise as anti-inflammatory agents. Research has indicated that these compounds can inhibit the production of pro-inflammatory mediators. This anti-inflammatory activity is thought to be mediated, at least in part, through the inhibition of key signaling pathways involved in the inflammatory response.

Inhibition of Cytokine Release (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators in the inflammatory response. Elevated levels of these cytokines are associated with various inflammatory diseases. While research directly examining the effect of this compound on the release of TNF-α and IL-6 is not extensively documented in publicly available literature, the broader class of indole (B1671886) derivatives has been investigated for anti-inflammatory properties. The potential for this compound to modulate cytokine release remains an area for further investigation.

Modulation of Inflammatory Mediators (e.g., COX-2, iNOS)

Mechanisms of Action in Macrophages

Macrophages are crucial immune cells that play a central role in initiating and resolving inflammation. Their activation and subsequent release of inflammatory mediators are key to the inflammatory process. The mechanism of action of many anti-inflammatory compounds involves the modulation of macrophage function. The potential for this compound to exert effects on macrophages is plausible given the known activities of other indole-based compounds, but direct experimental evidence for this specific molecule is yet to be established.

Dopaminergic Receptor Agonism

A significant area of interest for this compound and related compounds is their activity on dopamine (B1211576) receptors, which has implications for neurological disorders.

Prejunctional Dopamine Receptor Agonist Activity

Research has identified a closely related compound, 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, as a potent and selective prejunctional dopamine receptor agonist. nih.gov This compound demonstrated a dose-dependent inhibition of the constrictor response to electrical stimulation in the isolated perfused rabbit ear artery, an effect that was antagonized by the dopamine antagonist (S)-sulpiride. nih.gov Prejunctional dopamine autoreceptors regulate the synthesis and release of dopamine; their activation leads to a decrease in dopamine release. The structural similarity between this compound and this active dopamine receptor agonist suggests that it may serve as a precursor or possess similar intrinsic activity at these receptors. Furthermore, this compound is listed as an impurity of Ropinirole, a well-known dopamine agonist, further strengthening its connection to dopaminergic pathways. nih.gov

Applications in Neurodegenerative Disorders (e.g., Parkinson's Disease)

The dopaminergic system is centrally implicated in the pathophysiology of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra. nih.gov Dopamine agonists, which stimulate dopamine receptors, are a cornerstone of Parkinson's disease therapy. Given the evidence for prejunctional dopamine receptor agonist activity within this structural class, there is a theoretical basis for investigating the potential of this compound and its derivatives in the context of Parkinson's disease. nih.govnih.gov The ability to modulate dopaminergic neurotransmission suggests a potential therapeutic application in managing the symptoms of this disorder. nih.gov

Antimicrobial and Antifungal Activities

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial and antifungal agents. The indole nucleus is a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting a broad spectrum of antimicrobial activities. nih.govmdpi.com

While direct testing of this compound against a wide range of microbes is not extensively reported, numerous studies on related indolin-2-one derivatives have demonstrated significant antibacterial and antifungal properties. mdpi.comnih.gov For instance, certain 3-alkylidene-2-indolone derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity. mdpi.com The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with various microbial processes. nih.gov Therefore, it is plausible that this compound could also exhibit such properties, warranting further investigation into its potential as an antimicrobial or antifungal agent.

Antibacterial Spectrum

While specific studies on the antibacterial spectrum of this compound are not prevalent, the broader class of indole derivatives has demonstrated significant antibacterial properties. nih.gov Research on various substituted indoles has shown activity against a range of bacteria. For instance, certain indole derivatives have been found to be effective against S. aureus and MRSA (Methicillin-resistant Staphylococcus aureus). nih.gov The antibacterial potential of these compounds is often linked to their ability to interfere with bacterial cellular processes. Molecular docking studies on some indole derivatives have suggested that they may act by binding to essential bacterial enzymes like penicillin-binding proteins. nih.gov

The biological activity of indole derivatives can be significantly influenced by the nature and position of substituents on the indole ring. For example, some studies have indicated that compounds with high electronic energy and dipole moments may exhibit enhanced antibacterial activity against S. aureus. nih.gov

Antifungal Spectrum

Similar to its antibacterial potential, the antifungal activity of this compound has not been specifically detailed. However, numerous indole derivatives have been investigated for their antifungal properties. Studies have shown that certain arylidene indolin-2-ones exhibit promising activity against various fungal species, including Candida species. nih.gov For instance, derivatives with a 3-aminophenyl or 2-pyridyl group have demonstrated notable antifungal effects. nih.gov

Furthermore, the introduction of a 1,2,4-triazole (B32235) moiety to the indole scaffold has been shown to yield compounds with excellent antifungal activity against Candida albicans and Candida krusei, with some derivatives showing efficacy comparable to or greater than the standard drug fluconazole. turkjps.orgnih.gov

DNA Cleavage Activities

The ability of indolin-2-one derivatives to interact with DNA is an area of active investigation. Some studies on arylidene indolin-2-ones have explored their DNA binding and cleavage capabilities. For example, one study on an indolin-2-one derivative with an m-aminobenzylidene fragment suggested moderate binding to DNA. nih.gov The interaction with DNA is a critical aspect of the mechanism of action for certain anticancer and antimicrobial agents.

Antioxidant Activities

The antioxidant potential of phenolic compounds is well-established, and while this compound itself is not a phenol (B47542), its derivatives and related compounds have been studied for such properties. The presence of a hydroxyl group in the structure of this compound suggests it might participate in antioxidant activities, although specific experimental data is lacking. Flavonoids, which are known for their potent antioxidant properties, help neutralize free radicals and reduce oxidative stress. mdpi.com

Antiviral Properties (e.g., Anti-SARS-CoV-2)

The indole scaffold is a key component in several compounds investigated for their antiviral activity, including against SARS-CoV-2. nih.govresearchgate.netsemanticscholar.org While there is no direct evidence of this compound's efficacy against SARS-CoV-2, the general class of indole derivatives has been a focus of research in this area. For example, some indole-based compounds have been studied as potential inhibitors of key viral proteins like the main protease (Mpro) and the spike glycoprotein. nih.govmdpi.com An indoline (B122111) derivative showed a slight reduction in inhibitory potency against the SARS-CoV-2 3CLpro enzyme compared to its indole counterpart. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activities of indolin-2-one derivatives are highly dependent on the nature and position of substituents on the core structure. researchgate.net

Influence of Substitutions on Biological Activity

The indolin-2-one core is a versatile scaffold, and modifications at various positions can lead to a wide range of biological activities. researchgate.net Key positions for substitution that have been extensively studied include the C3, N1, and the aromatic ring of the indolin-2-one system.

Substitutions at the C3 position of the indolin-2-one ring have been shown to be critical for the inhibition of various receptor tyrosine kinases (RTKs). acs.org For example, the introduction of a five-membered heteroaryl ring at this position can lead to high specificity against the VEGF (Flk-1) RTK. acs.org Conversely, bulky groups on a benzylidenyl substituent at C3 can confer selectivity towards EGF and Her-2 RTKs. acs.org

Below is a table summarizing the influence of substitutions on the biological activity of indolin-2-one derivatives based on available literature.

| Position of Substitution | Type of Substituent | Resulting Biological Activity |

| C3 | Five-membered heteroaryl ring | Specific inhibition of VEGF (Flk-1) RTK acs.org |

| C3 | Bulky group on benzylidenyl | Selectivity towards EGF and Her-2 RTKs acs.org |

| C3 | Arylidene motif with 3-aminophenyl or 2-pyridyl | Antifungal activity nih.gov |

| N1 | Various substituents | Modulation of various biological activities |

| 4-position | Hydroxyethyl (B10761427) group | Potential for hydrogen bonding, influencing target binding |

Identification of Key Pharmacophoric Regions for Specific Activities

The core structure of this compound serves as a versatile scaffold in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of dopamine receptor agonists and various protein kinase inhibitors. acs.orgresearchgate.net While specific structure-activity relationship (SAR) studies on this exact molecule are not extensively detailed in the public domain, a wealth of information on related indolin-2-one derivatives allows for the identification of its key pharmacophoric regions and their likely contribution to its biological activities. The principal pharmacophoric features can be dissected into the indolin-2-one core, the substituent at the C4 position, and the potential for modifications at other positions, which collectively determine the compound's interaction with specific biological targets.

The indolin-2-one nucleus is a privileged scaffold in drug discovery, known to interact with the ATP-binding pocket of protein kinases. researchgate.net The lactam function within this core is a critical feature, capable of forming hydrogen bonds with the hinge region of kinases, a common interaction mode for many kinase inhibitors. researchgate.net

The 4-position of the indolin-2-one ring is a critical attachment point for side chains that significantly influence the compound's biological activity and selectivity. In this compound, the 2-hydroxyethyl group at this position is a key feature.

As a precursor for dopamine D2 agonists like Ropinirole, the terminal hydroxyl group of the 2-hydroxyethyl side chain is a handle for introducing a di-n-propylamino group. researchgate.net This transformation introduces a crucial basic nitrogen atom, a key feature of the dopamine agonist pharmacophore, which is believed to interact with a conserved aspartic acid residue in the third transmembrane domain of the receptor. nih.govnih.gov

In the context of protein kinase inhibitors, the 4-position substituent can influence potency and selectivity. While many potent indolin-2-one-based kinase inhibitors feature a substituent at the 3-position that interacts with the ATP binding site, modifications at the 4-position can also modulate activity. acs.orgnih.gov

Substitutions on the aromatic ring of the indolin-2-one core, specifically at the C5 and C7 positions, have been shown to be important for modulating the activity and selectivity of both dopamine receptor agonists and kinase inhibitors.

For dopamine receptor agonists, the introduction of a hydroxyl group at the C7 position of a related 4-(2-(di-n-propylamino)ethyl)-2(3H)-indolone was found to significantly increase potency. researchgate.net This suggests that the electronic properties and hydrogen bonding capacity of substituents on the aromatic ring are crucial for optimal receptor interaction.

In the realm of kinase inhibitors, substitutions on the aromatic ring can fine-tune the electronic and steric properties of the molecule, impacting its binding affinity and selectivity for different kinases. For example, in sunitinib, a well-known kinase inhibitor with an indolin-2-one core, a fluorine atom at the 5-position influences its activity. researchgate.net

The following tables summarize the key pharmacophoric regions of the this compound scaffold and the observed impact of their modifications on biological activity, based on studies of related compounds.

Table 1: Key Pharmacophoric Regions for Dopamine Receptor Agonist Activity

| Pharmacophoric Region | Structural Feature | Contribution to Activity |

| Indolin-2-one Core | Bicyclic lactam system | Provides the foundational scaffold for the correct spatial arrangement of other pharmacophoric elements. |

| C4-Substituent | 2-Hydroxyethyl group | Serves as a synthetic handle for the introduction of a basic amino group, a critical feature for dopamine receptor interaction. |

| Aromatic Ring Substituents | Potential for substitution at C7 | A hydroxyl group at the C7 position has been shown to significantly enhance agonist potency in related analogs. researchgate.net |